2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Overview
Description
2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, also known as MCPP hydrochloride, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of the phenethylamine class of compounds and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Design and Synthesis of Derivatives
Synthesis and Pharmacological Evaluation : Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, including compounds with structures similar to the target compound, have been synthesized and evaluated for antidepressant and antianxiety activities using behavioral tests on mice (Kumar et al., 2017).
Synthesis of Piperazine Derivatives : A series of 1,4-substituted piperazine derivatives, some sharing structural similarities with the target compound, were synthesized and evaluated for their affinity and antagonistic properties toward alpha-adrenoceptors, showing potential for cardiovascular applications (Marona et al., 2011).
Pharmacological Applications
Anticancer Activity : A heterocyclic compound with a structure involving a piperazin-1-yl group was synthesized and evaluated for its in vitro anticancer activities against human bone cancer cell lines, demonstrating potential therapeutic applications (Lv et al., 2019).
Antimycobacterial Assay : Some xanthone derivatives, including compounds with a piperazin-1-yl group, were synthesized and evaluated for their activity against M. tuberculosis, indicating potential use in treating tuberculosis (Szkaradek et al., 2008).
Chemical Synthesis and Characterization
Synthesis and Characterization of Derivatives : New 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates were synthesized as potential antihypertensive agents, showcasing the versatility of piperazine derivatives in medicinal chemistry (Marvanová et al., 2016).
Quality Control and Stability Studies : An assay method was developed for a compound with a structure similar to the target compound, aimed at quality control and stability studies, highlighting the importance of analytical techniques in drug development (Dwivedi et al., 2003).
properties
IUPAC Name |
2-(3-methylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11-4-3-5-13(10-11)18-12(2)14(17)16-8-6-15-7-9-16;/h3-5,10,12,15H,6-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHGBVWETOYGKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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